5-chloro-2-oxo-1(2H)-Pyridineacetic acid
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Overview
Description
5-chloro-2-oxo-1(2H)-Pyridineacetic acid is a heterocyclic compound with a pyridine ring substituted with a chlorine atom and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-oxo-1(2H)-Pyridineacetic acid typically involves the chlorination of 2-oxo-1(2H)-pyridineacetic acid. One common method includes the reaction of 2-oxo-1(2H)-pyridineacetic acid with thionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is encouraged to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-oxo-1(2H)-Pyridineacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridineacetic acid derivatives.
Scientific Research Applications
5-chloro-2-oxo-1(2H)-Pyridineacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-chloro-2-oxo-1(2H)-Pyridineacetic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-oxo-1(2H)-Pyridineacetic acid: Lacks the chlorine substitution, resulting in different reactivity and properties.
5-bromo-2-oxo-1(2H)-Pyridineacetic acid: Similar structure but with a bromine atom instead of chlorine, leading to different chemical behavior.
2-methyl-6-oxo-1(6H)-pyridinyl)acetic acid: Contains a methyl group, affecting its chemical and biological properties.
Uniqueness
5-chloro-2-oxo-1(2H)-Pyridineacetic acid is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions with other molecules. This substitution can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications .
Properties
CAS No. |
56546-37-3 |
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Molecular Formula |
C7H6ClNO3 |
Molecular Weight |
187.58 g/mol |
IUPAC Name |
2-(5-chloro-2-oxopyridin-1-yl)acetic acid |
InChI |
InChI=1S/C7H6ClNO3/c8-5-1-2-6(10)9(3-5)4-7(11)12/h1-3H,4H2,(H,11,12) |
InChI Key |
DJLIZUVIYDKFBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1Cl)CC(=O)O |
Origin of Product |
United States |
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